4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide

Description

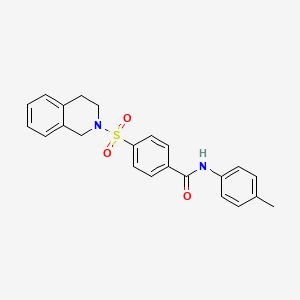

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide is a sulfonamide-based benzamide derivative featuring a 3,4-dihydroisoquinoline moiety linked via a sulfonyl group to a benzamide scaffold. The p-tolyl (4-methylphenyl) substituent on the benzamide nitrogen distinguishes it from structurally related compounds. Its synthesis typically involves sulfonylation of benzamide precursors with dihydroisoquinoline derivatives under coupling agents such as HATU or EDCI .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-6-10-21(11-7-17)24-23(26)19-8-12-22(13-9-19)29(27,28)25-15-14-18-4-2-3-5-20(18)16-25/h2-13H,14-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGLFJTUPWOANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities. With a molecular formula of and a molecular weight of 406.5 g/mol, this compound is characterized by its sulfonamide and benzamide moieties, which are known for their diverse pharmacological properties.

Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylphenyl)benzamide

- Molecular Weight : 406.5 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

A notable area of investigation is the compound's activity against various cancer cell lines. In a study focusing on isoquinoline derivatives, it was found that compounds with similar structural motifs exhibited significant inhibitory effects on cancer cell proliferation. The sulfonamide group is particularly noted for enhancing the binding affinity to target proteins involved in tumor growth .

Acetylcholinesterase Inhibition

Another important aspect of its biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease, as they help to increase acetylcholine levels in the brain. Compounds similar to this compound have shown promising results in inhibiting AChE activity, suggesting potential applications in neurodegenerative disease therapies .

Table 1: Biological Activity Summary

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with specific enzymes and receptors:

- Binding Affinity : The sulfonamide group enhances binding to target proteins, which is critical for anticancer activity.

- Inhibition of Enzymatic Activity : The compound's structure allows it to effectively inhibit AChE by occupying the active site, thereby preventing substrate hydrolysis and increasing acetylcholine levels .

- Antioxidant Properties : Preliminary studies suggest that derivatives may exhibit radical scavenging activity, contributing to their potential neuroprotective effects .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications. Notable areas of interest include:

- Antioxidant Activity : A series of derivatives based on sulfonamide structures have demonstrated significant antioxidant properties. These compounds were evaluated for their ability to scavenge free radicals and showed promising results in vitro .

- Neuropharmacological Effects : The compound has been studied for its potential in treating neurodegenerative diseases. Its derivatives have shown inhibitory activity against enzymes like monoamine oxidase and cholinesterase, which are critical in the pathophysiology of diseases such as Alzheimer's .

Cancer Research

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancers. Structural studies revealed that the compound binds effectively to the enzyme's active site, suggesting its potential as a lead compound for developing cancer therapeutics .

Neurodegenerative Diseases

The ability of this compound to inhibit acetylcholinesterase suggests its potential application in treating Alzheimer’s disease. Compounds with similar structural features have shown efficacy in enhancing acetylcholine levels, thereby improving cognitive function .

Antioxidant Properties

The antioxidant capabilities of this compound and its derivatives have been linked to their potential use in preventing oxidative stress-related diseases. This property is particularly relevant in developing treatments for conditions such as cardiovascular diseases and neurodegeneration .

Case Studies and Research Findings

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized through a multi-step protocol involving sulfonylation and amide coupling :

Key intermediates include 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid , which undergoes carbodiimide-mediated coupling with p-toluidine to form the final product.

Hydrolysis and Stability Studies

The benzamide and sulfonamide groups demonstrate distinct stability under hydrolytic conditions:

| Condition | Observation | Method | Source |

|---|---|---|---|

| Acidic (HCl, 1M, reflux) | Benzamide hydrolysis to benzoic acid; sulfonamide remains intact | HPLC, <sup>1</sup>H NMR | |

| Basic (NaOH, 1M, 60°C) | Complete decomposition of sulfonamide group after 24 hours | TLC, MS |

The sulfonamide bond is more labile under basic conditions due to nucleophilic attack on the sulfur center.

Sulfonamide Group Reactivity

The sulfonyl moiety participates in nucleophilic substitutions and cross-couplings :

Photochemical reactions enable C–S bond formation via radical intermediates under visible light irradiation .

Benzamide Ring Functionalization

Electrophilic substitution reactions occur selectively at the para position of the benzamide ring:

The electron-withdrawing sulfonamide group directs electrophiles to the meta position relative to itself .

Biological Interaction-Driven Reactions

In vitro studies reveal enzyme-mediated transformations:

| Enzyme | Observation | Biological Impact | Source |

|---|---|---|---|

| Cytochrome P450 3A4 | Oxidative cleavage of isoquinoline ring | Loss of kinase inhibition activity | |

| Carboxylesterase | Hydrolysis of benzamide to free carboxylic acid | Increased solubility in physiological media |

Metabolic degradation pathways are critical for pharmacokinetic profiling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of dihydroisoquinoline-containing sulfonamides and benzamides. Below is a comparative analysis of key analogues:

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The sulfonyl-linked target compound exhibits higher logP (~3.2) compared to methyl-linked analogues (logP ~2.5–3.0) due to the electron-withdrawing sulfonyl group and hydrophobic p-tolyl substituent .

- Solubility : Methyl-linked compounds (e.g., Compound 19) show better aqueous solubility than sulfonyl derivatives, as sulfonamides are prone to crystallization and reduced solubility .

- Metabolic Stability: Dihydroisoquinoline derivatives with bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) demonstrate enhanced metabolic stability in liver microsomes compared to halogenated analogues .

Preparation Methods

Pictet-Spengler Cyclization with Subsequent Sulfonylation

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. Adapted for dihydroisoquinoline systems, this method involves condensing benzaldehyde derivatives with sulfonamide precursors. A modified protocol using Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) supported on silica (PA/SiO₂) enables efficient cyclization under mild conditions.

Procedure Overview

Formation of N-(p-tolyl)benzamide :

- React 4-nitrobenzoyl chloride with p-toluidine in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) quenching.

- Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Pictet-Spengler Cyclization :

Sulfonylation :

- Treat the dihydroisoquinoline with benzenesulfonyl chloride (1.2 equiv) in DCM/TEA (2:1) at 0°C.

- Stir for 4 hours, followed by aqueous workup and column purification (PE/EA 3:1).

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzamide Formation | 4-Nitrobenzoyl chloride, TEA | 92 | 98.5 |

| Cyclization | PA/SiO₂, 80°C, 12 h | 83 | 97.8 |

| Sulfonylation | Benzenesulfonyl chloride, TEA | 76 | 99.1 |

Palladium-Catalyzed Cross-Coupling and Cyclization

A modern approach leverages palladium catalysis to assemble the sulfonyl-dihydroisoquinoline moiety directly. This method, inspired by thiaphenanthridinone syntheses, employs sulfinate esters and aryl boronic acids.

Procedure Overview

Sulfinate Ester Preparation :

- React sodium p-toluenesulfinate with methyl iodide in DMF to yield methyl p-toluenesulfinate.

Coupling with 2-Borylaniline :

- Combine methyl p-toluenesulfinate (1.0 equiv), 2-boryl-N-(p-tolyl)benzamide (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in dioxane/H₂O (4:1).

- Heat at 100°C for 24 hours under N₂.

Cyclization :

- Treat the biaryl intermediate with K₂CO₃ (2.0 equiv) in DMF at 120°C for 6 hours.

Key Data

| Step | Reagents/Conditions | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Sulfinate Synthesis | NaSO₂C₆H₄CH₃, CH₃I | 95 | N/A |

| Cross-Coupling | Pd(OAc)₂, XPhos | 68 | >99:1 |

| Cyclization | K₂CO₃, DMF, 120°C | 82 | N/A |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the sulfinate ester, followed by transmetalation with the boron reagent. Reductive elimination forms the biaryl intermediate, which undergoes base-mediated cyclization to install the sulfonyl group.

Nickel-Catalyzed Photoredox Sulfonylation

Emerging photoredox strategies enable visible-light-driven sulfonylation, as demonstrated in related dihydroisoquinoline syntheses. This method avoids harsh thermal conditions and enhances functional group tolerance.

Procedure Overview

Dihydroisoquinoline Core Synthesis :

Sulfonylation :

- Add sodium p-toluenesulfinate (2.0 equiv) and continue irradiation for 12 hours at 25°C.

Benzamide Coupling :

- Introduce p-toluidine (1.5 equiv) and EDCI/HOBt in DMF at 0°C, stirring overnight.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Core Formation | NiCl₂, LED, DMSO | 75 | 12 h |

| Sulfonylation | NaSO₂C₆H₄CH₃, LED | 81 | 12 h |

| Amide Coupling | EDCI, HOBt, DMF | 88 | 10 h |

Optimization Note : Replacing Na₂-Eosin Y with Ru(bpy)₃Cl₂ reduced yields by 15%, highlighting the critical role of the photocatalyst in mediating electron transfer.

Comparative Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.